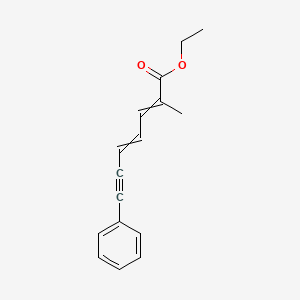
Ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate is an organic compound with the molecular formula C₁₆H₁₆O₂. It is characterized by a complex structure that includes both alkyne and diene functionalities, making it a versatile molecule in organic synthesis and various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cinnamaldehyde and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through aldol condensation, followed by dehydration to form an enone.
Alkyne Formation: The enone undergoes a Sonogashira coupling reaction with an appropriate alkyne to introduce the triple bond.
Final Esterification: The final step involves esterification to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and diene functionalities to alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or organolithium compounds are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .
Applications De Recherche Scientifique
Ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-methyl-7-phenylhepta-2,4,6-trienoate
- Ethyl 2-methyl-8-phenyl-1,4,5,9-tetrazabicyclo [4.3.0]nona-2,4,6,8-tetraene-3-carboxylate
- Ethyl 5-chloro-2-cyano-7-phenylhepta-2,4,6-trienoate
- Methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate
Uniqueness
Ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate stands out due to its combination of alkyne and diene functionalities, which provide unique reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
919090-84-9 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate |
InChI |
InChI=1S/C16H16O2/c1-3-18-16(17)14(2)10-6-4-7-11-15-12-8-5-9-13-15/h4-6,8-10,12-13H,3H2,1-2H3 |
Clé InChI |
VEJDDJFQTNYOEB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC=CC#CC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


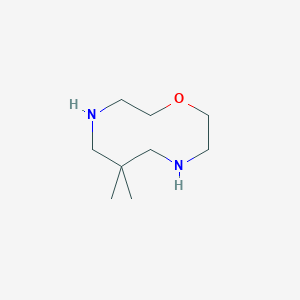
![N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14189487.png)

![2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14189504.png)
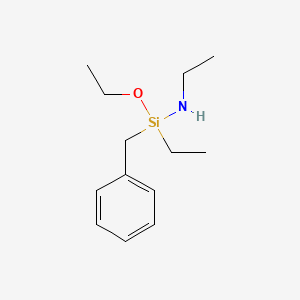
![3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B14189508.png)
![[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene](/img/structure/B14189514.png)
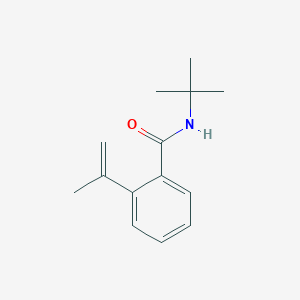
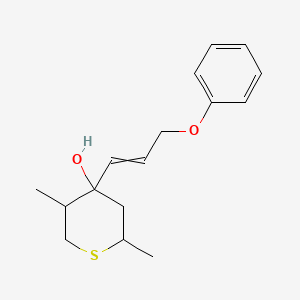
![3-(Pyrazin-2-yl)-3'-(pyridin-4-yl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14189525.png)
![S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate](/img/structure/B14189531.png)
![5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine](/img/structure/B14189538.png)
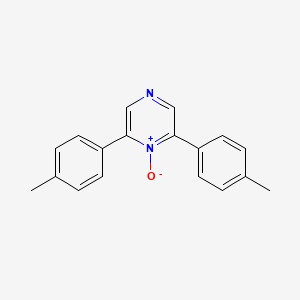
![1-[1-(4-Chlorophenyl)-2-methyl-4-nitro-1H-imidazol-5-yl]piperidine](/img/structure/B14189548.png)
